molecular formula C20H24N2O B248432 1-Benzoyl-4-(4-ethylbenzyl)piperazine

1-Benzoyl-4-(4-ethylbenzyl)piperazine

Cat. No.: B248432
M. Wt: 308.4 g/mol
InChI Key: YABDZFGZFAFHLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-4-(4-ethylbenzyl)piperazine is a synthetic piperazine derivative of significant interest in medicinal chemistry and pharmacological research. Piperazine cores are recognized as privileged scaffolds in drug discovery, frequently appearing in molecules with a wide range of biological activities . This compound features a benzoyl group and a 4-ethylbenzyl group attached to a piperazine ring, a structure that researchers can utilize to explore structure-activity relationships (SAR) . The piperazine ring typically adopts a chair conformation, and the attached aromatic groups can be torsioned out of planarity, which may influence its interaction with biological targets . Piperazine derivatives are investigated for their potential as tyrosinase inhibitors, which have applications in cosmetic and agricultural research . Furthermore, similar 1-benzoyl-4-phenylpiperazine analogues are studied in the context of neurodegenerative research and as intermediates for novel pharmaceutical agents . The benzyl group, and by extension the 4-ethylbenzyl group, is noted for its importance in interactions with enzyme active sites, potentially contributing to higher potency in inhibitory assays . This product is intended for research purposes only, strictly in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers are encouraged to consult the relevant safety data sheets prior to use.

Properties

Molecular Formula

C20H24N2O

Molecular Weight

308.4 g/mol

IUPAC Name

[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H24N2O/c1-2-17-8-10-18(11-9-17)16-21-12-14-22(15-13-21)20(23)19-6-4-3-5-7-19/h3-11H,2,12-16H2,1H3

InChI Key

YABDZFGZFAFHLM-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Table 1: Substituent Comparison and Key Properties
Compound Name Substituent (N1) Substituent (N4) Solubility (µM, pH 6.5) pKa (Piperazine N) Key Reference
1-Benzoyl-4-(4-ethylbenzyl)piperazine Benzoyl 4-ethylbenzyl Not reported Estimated ~6–7
1-Benzoyl-4-(4-nitrophenyl)piperazine Benzoyl 4-nitrophenyl Low (analogous to 8a*) ~3.8
1-(4-Bromobenzoyl)-4-phenylpiperazine 4-bromobenzoyl Phenyl Moderate ~5.0
1-Benzyl-4-(4-chlorobenzoyl)piperazine Benzyl 4-chlorobenzoyl 20–60 ~5.5
Piperazine-quinolone derivatives Ethylene spacer Quinolone core 80–100 6–7

*Analogous to compounds with direct piperazine-quinolone linkage .

  • Electronic Effects : The 4-nitrophenyl group in 1-benzoyl-4-(4-nitrophenyl)piperazine is electron-withdrawing, lowering the pKa of the piperazine nitrogen (~3.8) compared to ethylbenzyl-substituted derivatives (estimated pKa ~6–7) .
  • Solubility: Ethylene or methylene spacers (e.g., in quinolone derivatives) improve aqueous solubility (>80 µM) by reducing planarity and enhancing hydrogen bonding . In contrast, bulky substituents like 4-chlorobenzoyl reduce solubility (<60 µM) .
Table 2: Cytotoxicity and Enzyme Inhibition Profiles
Compound Name Cancer Cell Line IC50 (µM) Enzyme Inhibition (e.g., AChE) Key Finding Reference
This compound Not reported Not reported
1-(4-Substitutedbenzoyl)-4-(4-Cl-benzhydryl)piperazine 2.5–10.0 (HepG2, MCF7) Moderate (AChE IC50 ~15 µM) Broad-spectrum cytotoxicity
1-Benzyl-4-(4-chlorobenzoyl)piperazine 5.0–20.0 High (AChE IC50 ~5 µM) Improved enzyme binding
Piperazine-chalcone hybrids 1.0–5.0 (HCT-116) Not tested Anti-inflammatory & antitumor
  • Cytotoxicity : Bulky substituents like 4-chlorobenzhydryl enhance cytotoxicity (IC50 2.5–10 µM) by promoting DNA intercalation or tubulin binding . Ethylbenzyl groups may exhibit similar effects, but data are lacking.
  • Enzyme Inhibition : Benzyl or chlorobenzoyl groups improve acetylcholinesterase (AChE) inhibition due to hydrophobic interactions with the catalytic anionic site (CAS) .

Crystallographic and Structural Insights

  • Crystal Packing : 1-Benzoyl-4-(4-nitrophenyl)piperazine crystallizes in the orthorhombic system (space group Pna2₁), with intermolecular C–H···O hydrogen bonds stabilizing the structure . The ethylbenzyl variant likely adopts a similar conformation but with altered torsion angles due to the ethyl group’s steric effects.
  • Torsional Flexibility : Piperazine rings in derivatives like 1-(4-bromobenzoyl)-4-phenylpiperazine exhibit chair conformations, enabling adaptability to enzyme active sites .

Key Research Findings and Implications

Substituent Bulk and Solubility : Ethylbenzyl groups balance lipophilicity and solubility better than nitro or bromo substituents, making them favorable for blood-brain barrier penetration .

Electron-Donating Groups : Ethyl (electron-donating) substituents may enhance metabolic stability compared to electron-withdrawing groups (e.g., nitro), as seen in related compounds .

Pharmacological Potential: Piperazine derivatives with benzoyl and ethylbenzyl groups warrant further evaluation for anticancer and neurodegenerative applications, building on SAR trends from chlorobenzoyl and benzhydryl analogs .

Preparation Methods

Direct Benzoylation of Piperazine

The foundational step involves introducing the benzoyl group to piperazine. As demonstrated in CN102838567B , acylation is achieved under mild alkaline conditions. Piperazine reacts with benzoyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:

Piperazine+Benzoyl chlorideDCM, TEA1-Benzoylpiperazine[3]\text{Piperazine} + \text{Benzoyl chloride} \xrightarrow{\text{DCM, TEA}} 1\text{-Benzoylpiperazine} \quad

This reaction proceeds at room temperature, yielding 1-benzoylpiperazine with minimal byproducts. Control of stoichiometry (1:1 molar ratio) ensures monoacylation, preventing over-substitution.

Alkylation with 4-Ethylbenzyl Bromide

The second nitrogen is alkylated using 4-ethylbenzyl bromide. Adapting methods from PMC11721615 , potassium carbonate (K2_2CO3_3) in acetone facilitates nucleophilic substitution:

1-Benzoylpiperazine+4-Ethylbenzyl bromideAcetone, K2CO3,65C1-Benzoyl-4-(4-ethylbenzyl)piperazine[2][3]1\text{-Benzoylpiperazine} + 4\text{-Ethylbenzyl bromide} \xrightarrow{\text{Acetone, K}2\text{CO}3, 65^\circ\text{C}} 1\text{-Benzoyl-4-(4-ethylbenzyl)piperazine} \quad

Heating to 65°C for 8–10 hours ensures complete conversion. Post-reaction workup involves solvent evaporation, aqueous washing, and column chromatography (CH2_2Cl2_2:CH3_3OH = 120:1) to isolate the product. Reported yields for analogous reactions range from 70% to 85%.

Protection-Deprotection Strategy Using Boc Groups

Boc Protection of Piperazine

To enhance regioselectivity, 1-Boc-piperazine is prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc2_2O) in tetrahydrofuran (THF). This step isolates one nitrogen for subsequent alkylation:

Piperazine+Boc2OTHF1-Boc-piperazine[2]\text{Piperazine} + \text{Boc}_2\text{O} \xrightarrow{\text{THF}} 1\text{-Boc-piperazine} \quad

Alkylation and Deprotection

1-Boc-piperazine undergoes alkylation with 4-ethylbenzyl bromide under conditions similar to Method 1.2. After alkylation, the Boc group is removed using trifluoroacetic acid (TFA) in DCM:

1-Boc-4-(4-ethylbenzyl)piperazineTFA, DCM4-(4-Ethylbenzyl)piperazine[2]1\text{-Boc-4-(4-ethylbenzyl)piperazine} \xrightarrow{\text{TFA, DCM}} 4\text{-(4-Ethylbenzyl)piperazine} \quad

Final Acylation

The free amine is acylated with benzoyl chloride, as described in Section 1.1. This three-step sequence achieves an overall yield of 60–75%, with purity >95% by HPLC.

Reductive Amination Approach

Synthesis of 3,4-Dehydropiperazine-2-one Intermediate

Adapting US6603003B2 , methyl benzoylformate reacts with N-methyl ethylenediamine in toluene/acetic acid to form 3,4-dehydropiperazine-2-one:

Methyl benzoylformate+N-Methyl ethylenediamineToluene, AcOH1-Methyl-3-phenyl-3,4-dehydropiperazine-2-one[1]\text{Methyl benzoylformate} + \text{N-Methyl ethylenediamine} \xrightarrow{\text{Toluene, AcOH}} 1\text{-Methyl-3-phenyl-3,4-dehydropiperazine-2-one} \quad

Modifying the ester to 4-ethylbenzylformate would yield the corresponding intermediate.

Reduction to Piperazine

Lithium aluminum hydride (LiAlH4_4) reduces the dehydropiperazine-2-one to 1-benzoyl-4-(4-ethylbenzyl)piperazine:

IntermediateLiAlH4,THF1-Benzoyl-4-(4-ethylbenzyl)piperazine[1]\text{Intermediate} \xrightarrow{\text{LiAlH}_4, \text{THF}} 1\text{-Benzoyl-4-(4-ethylbenzyl)piperazine} \quad

This method, while efficient, requires careful handling of pyrophoric reagents and achieves yields of 65–70%.

Coupling Reaction Using Carbodiimide Chemistry

Activation of Benzoic Acid

As shown in PMC9535836 , benzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF:

Benzoic acid+EDCl/HOBtActivated ester[4]\text{Benzoic acid} + \text{EDCl/HOBt} \rightarrow \text{Activated ester} \quad

Coupling with 4-(4-Ethylbenzyl)piperazine

The activated ester reacts with 4-(4-ethylbenzyl)piperazine (pre-synthesized via alkylation) to form the target compound:

Activated ester+4-(4-Ethylbenzyl)piperazineDMF, TEA1-Benzoyl-4-(4-ethylbenzyl)piperazine[4]\text{Activated ester} + 4\text{-(4-Ethylbenzyl)piperazine} \xrightarrow{\text{DMF, TEA}} 1\text{-Benzoyl-4-(4-ethylbenzyl)piperazine} \quad

This method offers mild conditions (room temperature) and yields of 80–85%.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Purity Scalability
Sequential Acylation-AlkylationAcylation → Alkylation70–85%>90%High
Boc Protection StrategyProtection → Alkylation → Deprotection60–75%>95%Moderate
Reductive AminationIntermediate Formation → Reduction65–70%85–90%Low
Carbodiimide CouplingActivation → Coupling80–85%>95%High

Optimization and Challenges

Regioselectivity in Alkylation

Unsymmetrical substitution on piperazine necessitates careful control of reaction conditions. Excess alkylating agent or prolonged heating may lead to bis-alkylated byproducts.

Solvent and Base Selection

Polar aprotic solvents (DMF, acetone) enhance nucleophilicity, while weaker bases (K2_2CO3_3) minimize side reactions compared to strong bases like NaH.

Purification Techniques

Column chromatography remains critical for isolating pure products, particularly when distinguishing between mono- and disubstituted piperazines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-Benzoyl-4-(4-ethylbenzyl)piperazine?

  • Methodology : The compound can be synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives. A typical procedure involves:

  • Step 1 : Reacting 4-ethylbenzyl chloride with piperazine under nucleophilic substitution conditions to form 4-(4-ethylbenzyl)piperazine.
  • Step 2 : Benzoylation using benzoyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) at room temperature. Microwave-assisted synthesis (50°C, 200 W, 10 min) can enhance reaction efficiency .
  • Purification : Flash chromatography or crystallization with diethyl ether is recommended to achieve >95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Characterization Techniques :

  • Spectroscopy : Use 1^1H NMR to verify substitution patterns (e.g., benzyl and benzoyl group integration) and IR for carbonyl (C=O) stretching vibrations (~1650–1700 cm1^{-1}) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks matching the formula C20H22N2OC_{20}H_{22}N_2O.
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity .

Advanced Research Questions

Q. What supramolecular interactions influence the crystallographic behavior of this compound?

  • Analysis : Similar piperazine derivatives exhibit weak hydrogen bonding (C–H⋯O) and aromatic π-π stacking, which dictate crystal packing. For example, the ethyl group’s steric effects may reduce intermolecular interactions compared to methoxy-substituted analogs. Single-crystal X-ray diffraction is critical to map these interactions .
  • Experimental Design : Crystallize the compound in a mixed solvent system (e.g., DCM/hexane) and compare lattice parameters with analogs like 1-benzoyl-4-(4-methoxyphenyl)piperazine .

Q. How do structural modifications (e.g., ethyl vs. halogen substituents) impact biological activity?

  • Structure-Activity Relationship (SAR) :

  • Lipophilicity : The ethyl group enhances membrane permeability compared to polar substituents (e.g., nitro or methoxy groups), as shown in receptor-binding assays for similar piperazines .
  • Electron Effects : Halogenated analogs (e.g., bromo or chloro) exhibit stronger binding to monoamine transporters due to increased electron-withdrawing effects. Compare IC50_{50} values in dopamine/serotonin reuptake inhibition assays .
    • Methodology : Synthesize analogs via parallel combinatorial chemistry and evaluate pharmacokinetic properties (e.g., logP, plasma protein binding) .

Q. What strategies resolve contradictions in reported pharmacological data for piperazine derivatives?

  • Case Study : Discrepancies in IC50_{50} values for similar compounds may arise from assay conditions (e.g., cell line variability, buffer pH).
  • Resolution :

  • Standardization : Use identical assay protocols (e.g., HEK-293 cells for receptor binding) across studies.
  • Meta-Analysis : Compare data from PubChem, DSSTox, and peer-reviewed journals to identify outliers .

Q. How can enantiomeric resolution be achieved for chiral analogs of this compound?

  • Chiral Separation : Employ chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC.
  • Stereochemical Analysis : Circular dichroism (CD) spectroscopy or X-ray crystallography to assign absolute configurations .

Pharmacological and Mechanistic Questions

Q. What in vitro models are suitable for studying this compound’s potential as a kinase inhibitor?

  • Experimental Design :

  • Kinase Assays : Screen against tyrosine kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays.
  • Cellular Models : Use cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative effects. Compare with control compounds like imatinib .

Q. How does the ethylbenzyl group influence metabolic stability in hepatic microsomes?

  • Methodology :

  • Incubation : Treat human liver microsomes with the compound (1–10 µM) and monitor degradation via LC-MS/MS.
  • Metabolite ID : Look for oxidative metabolites (e.g., hydroxylation at the ethyl group) using high-resolution mass spectrometry .

Safety and Handling

Q. What are the recommended safety protocols for handling this compound?

  • Guidelines :

  • Use PPE (gloves, goggles) due to potential irritancy (refer to SDS data).
  • Store at –20°C under inert atmosphere (N2_2 or Ar) to prevent oxidation .
    • Regulatory Compliance : Follow NIH/EPA guidelines for in vitro use only; avoid in vivo administration without IACUC approval .

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